molecular formula C10H12FNO3 B7870409 Ethyl 2-(4-amino-2-fluorophenoxy)acetate

Ethyl 2-(4-amino-2-fluorophenoxy)acetate

Cat. No. B7870409
M. Wt: 213.21 g/mol
InChI Key: ITCDZWNHVWYSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-amino-2-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-amino-2-fluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-amino-2-fluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorinated Aminophenol Derivatives for Intracellular pH Measurement : The research by Rhee, Levy, and London (1995) discusses derivatives of 2-aminophenol, which serve as building blocks for pH-sensitive probes. One such derivative, closely related to Ethyl 2-(4-amino-2-fluorophenoxy)acetate, is used for measuring intracellular pH levels, indicating its potential application in biochemistry and cellular biology (Rhee, Levy, & London, 1995).

  • Crystal Structure and Analysis of 2-(4-Fluorophenoxy) Acetic Acid : Prabhuswamy et al. (2021) synthesized a compound closely related to Ethyl 2-(4-amino-2-fluorophenoxy)acetate, exploring its crystal structure and molecular properties. This research provides insights into the structural characteristics of such compounds, which is crucial for understanding their potential applications in materials science and pharmaceuticals (Prabhuswamy et al., 2021).

  • Synthesis and Characterization of Ethyl-2-(4-Aminophenoxy) Acetate : Altowyan et al. (2022) discuss the synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a precursor for hypoglycemic agents. This research indicates the compound's application in developing medications for diabetes (Altowyan et al., 2022).

  • Corrosion Inhibition Behavior for Mild Steel : Lgaz et al. (2017) studied chalcone derivatives, one of which is closely related to Ethyl 2-(4-amino-2-fluorophenoxy)acetate, for their corrosion inhibition behavior on mild steel. This indicates its potential application in industrial settings, particularly in protecting metals from corrosion (Lgaz et al., 2017).

properties

IUPAC Name

ethyl 2-(4-amino-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCDZWNHVWYSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-amino-2-fluorophenoxy)acetate

Synthesis routes and methods

Procedure details

A solution of (2-fluoro-4-nitro-phenoxy)-acetic acid ethyl ester (17.0 g, 55.92 mmol) in EtOH (330 ml) and aqueous 1M HCl (55.92 ml, 55.92 mmol) was hydrogenated in the presence of 10% Pd/C (1.7 g) for 2 days. After removal of the catalyst the reaction was evaporated and treated with water/Et2O (3×), the aqueous phase was treated with NaHCO3 and extracted with Et2O (3×). The organic phases were washed with aqueous 10% NaCl, dried (Na2SO4) and evaporated to give 5.39 g (45%) of (4-amino-2-fluoro-phenoxy)-acetic acid ethyl ester as a brown crystallin residue, MS: 213 (M+).
Name
(2-fluoro-4-nitro-phenoxy)-acetic acid ethyl ester
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
55.92 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-amino-2-fluorophenoxy)acetate

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